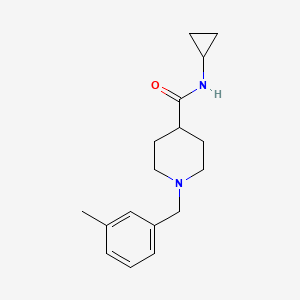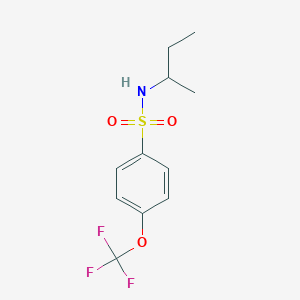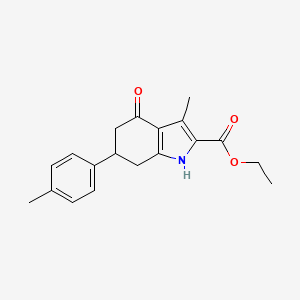
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CDMQ is a synthetic compound that belongs to the quinolinone family, which has been shown to have various biological activities.
作用机制
The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, which may contribute to its anti-inflammatory properties. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. Additionally, the synthesis of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be challenging, and it may not be readily available for use in some labs.
未来方向
There are several future directions for research on 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential therapeutic applications. Other areas of interest include the development of new synthetic methods for 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and the optimization of its synthesis for improved yield and purity. Overall, the potential therapeutic applications of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone make it an exciting area of research for scientists in various fields.
科学研究应用
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various therapeutic applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-15-5-4-10(6-13(15)19)11-8-18(21)20-14-9-17(24-3)16(23-2)7-12(11)14/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXETZZOTNNPDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)

![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)
![N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)

![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)

![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)
![N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438127.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)
![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)
![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)
![N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438157.png)